molecular formula C21H30N2O4S2 B13755075 Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate CAS No. 57-98-7

Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate

Cat. No.: B13755075
CAS No.: 57-98-7
M. Wt: 438.6 g/mol
InChI Key: MOZUPFREZVRCCC-UHFFFAOYSA-M
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Description

Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is a chemical compound with a complex structure that includes a phenothiazine moiety Phenothiazine derivatives are known for their diverse applications in various fields, including medicine and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate typically involves the reaction of phenothiazine with ethyldimethylamine and subsequent quaternization with ethyl sulfate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate involves its interaction with specific molecular targets. The phenothiazine moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound can interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound with similar structural features.

    Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic.

    Promethazine: Another phenothiazine derivative with antihistamine properties.

Uniqueness

Ammonium, ethyldimethyl(2-phenothiazin-10-ylpropyl)-, ethyl sulfate is unique due to its specific ammonium and ethyl sulfate groups, which confer distinct chemical and biological properties. These modifications can enhance its solubility, stability, and interaction with biological targets compared to other phenothiazine derivatives.

Properties

CAS No.

57-98-7

Molecular Formula

C21H30N2O4S2

Molecular Weight

438.6 g/mol

IUPAC Name

ethyl-dimethyl-(2-phenothiazin-10-ylpropyl)azanium;ethyl sulfate

InChI

InChI=1S/C19H25N2S.C2H6O4S/c1-5-21(3,4)14-15(2)20-16-10-6-8-12-18(16)22-19-13-9-7-11-17(19)20;1-2-6-7(3,4)5/h6-13,15H,5,14H2,1-4H3;2H2,1H3,(H,3,4,5)/q+1;/p-1

InChI Key

MOZUPFREZVRCCC-UHFFFAOYSA-M

Canonical SMILES

CC[N+](C)(C)CC(C)N1C2=CC=CC=C2SC3=CC=CC=C31.CCOS(=O)(=O)[O-]

Origin of Product

United States

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